3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Description

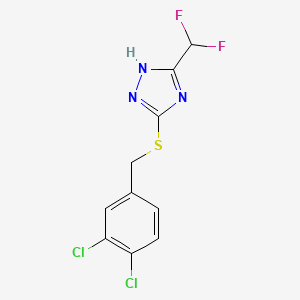

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole (CAS: 1706443-87-9) is a heterocyclic compound belonging to the 1,2,4-triazole class. Its structure features a 3,4-dichlorobenzylthio group at position 3 and a difluoromethyl substituent at position 5 of the triazole ring. The 3,4-dichlorobenzyl moiety introduces strong electron-withdrawing effects, while the difluoromethyl group enhances metabolic stability and lipophilicity.

Properties

Molecular Formula |

C10H7Cl2F2N3S |

|---|---|

Molecular Weight |

310.15 g/mol |

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(difluoromethyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C10H7Cl2F2N3S/c11-6-2-1-5(3-7(6)12)4-18-10-15-9(8(13)14)16-17-10/h1-3,8H,4H2,(H,15,16,17) |

InChI Key |

IRNYSDBCXUOEQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=NNC(=N2)C(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-(difluoromethyl)-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various nucleophiles.

Scientific Research Applications

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazole ring and the dichlorobenzyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Triazoles

Substituent Effects on Bioactivity

- Halogenated Benzyl Groups: The 3,4-dichlorobenzylthio group in the target compound provides stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-fluorobenzyl in ). This may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

- Position 5 Substituents: Difluoromethyl: Offers moderate lipophilicity and metabolic resistance. Trifluoromethyl (): Higher electronegativity may improve membrane permeability but could reduce solubility. Pyridin-4-yl (): Enhances antioxidant activity via radical scavenging .

Biological Activity

3-((3,4-Dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, characterized by its unique structure which includes a triazole ring and various substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both chlorine and fluorine atoms in its structure suggests potential for varied biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. The structure-activity relationship (SAR) studies have shown that the presence of halogen substituents enhances antifungal efficacy against pathogens such as Candida albicans and Aspergillus fumigatus . Specifically, compounds with dichloro and difluoromethyl groups have been noted for their enhanced fungicidal properties.

Anticancer Activity

Triazoles are also being explored for their anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thus exerting antifungal effects. In cancer cells, it may interfere with pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.25 | |

| Antifungal | Aspergillus fumigatus | 0.25 | |

| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | |

| Anticancer | T47D (Breast Cancer) | 27.3 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((3,4-dichlorobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 3,4-dichlorobenzyl chloride with 5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH/KCO) in aprotic solvents like acetonitrile or DMF. Typical yields range from 65–87% depending on stoichiometry and temperature .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 165°C under 12.2 bar pressure) and improves yields (~90%) compared to conventional heating .

Q. How is structural characterization performed for this compound, and what spectral data are critical?

- Techniques :

- IR spectroscopy : Identify S–C (650–750 cm), C–F (1100–1250 cm), and triazole ring (1500–1600 cm) stretches .

- H/C NMR : Look for chemical shifts of the dichlorobenzyl group (δ 7.2–7.6 ppm for aromatic H), difluoromethyl (δ 4.5–5.5 ppm as a triplet), and triazole protons (δ 8.1–8.3 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What in vitro assays are used to evaluate antimicrobial activity, and how are results interpreted?

- Protocols :

- Broth microdilution (CLSI guidelines) : Determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., ampicillin) .

- Time-kill assays : Assess bactericidal/fungicidal effects over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Approach :

- Substituent variation : Replace 3,4-dichlorobenzyl with fluorobenzyl or methoxybenzyl to modulate lipophilicity and target binding .

- Triazole ring modification : Introduce amino or methyl groups at position 4 to alter electronic properties and steric effects .

- Case study : Derivatives with 4-methyl substitution (e.g., compound 6g in ) showed 90.5% yield and improved antifungal activity (MIC: 2 µg/mL) due to enhanced hydrophobicity .

Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?

- Tools :

- Molecular docking (AutoDock/Vina) : Simulate interactions with fungal CYP51 or bacterial topoisomerase IV .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can contradictory data in synthesis or bioactivity be resolved?

- Example : Discrepancies in reaction yields using microwave vs. conventional heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.